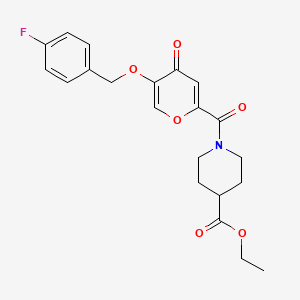
ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H22FNO6 and its molecular weight is 403.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyranone ring and a piperidine moiety , which are critical for its biological interactions. The presence of the 4-fluorobenzyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with intracellular targets. The molecular formula is C22H24FNO4, with a molecular weight of approximately 397.4 g/mol.
Interaction with Biological Targets
Preliminary studies indicate that this compound may interact with various enzymes and receptors:
- Enzyme Inhibition : The compound is hypothesized to inhibit enzymes involved in cancer metabolism, potentially affecting pathways related to cell proliferation and survival.
- Receptor Binding : The structural components suggest that it may bind to hydrophobic pockets of target proteins through hydrophobic interactions and hydrogen bonding facilitated by the pyranone ring.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their implications for activity:
| Structural Feature | Description | Implication for Activity |
|---|---|---|
| Pyranone Ring | Six-membered heterocyclic structure | Facilitates binding through hydrogen bonding |
| 4-Fluorobenzyl Group | Aromatic fluorinated substituent | Enhances lipophilicity and receptor affinity |
| Piperidine Moiety | Saturated nitrogen-containing ring | Provides flexibility in binding interactions |
Anti-Cancer Activity
One notable study investigated the anti-cancer properties of similar pyranone derivatives. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the importance of further research into this compound's potential therapeutic applications.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of related compounds indicates that modifications to the piperidine ring can influence absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments have shown that certain derivatives possess acceptable safety profiles, but comprehensive studies on this compound are necessary to establish its safety for therapeutic use.
Eigenschaften
IUPAC Name |
ethyl 1-[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO6/c1-2-27-21(26)15-7-9-23(10-8-15)20(25)18-11-17(24)19(13-29-18)28-12-14-3-5-16(22)6-4-14/h3-6,11,13,15H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXUYDZRTLDHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














